molecular formula C11H12N2O3 B11887489 Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

Katalognummer: B11887489
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: JTFMSAKWXKWHKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring. The presence of the oxazole moiety imparts significant biological and chemical properties, making it a compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is unique due to its specific fusion of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-6(2)10-13-8-7(16-10)4-5-12-9(8)11(14)15-3/h4-6H,1-3H3

InChI-Schlüssel

JTFMSAKWXKWHKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(O1)C=CN=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.